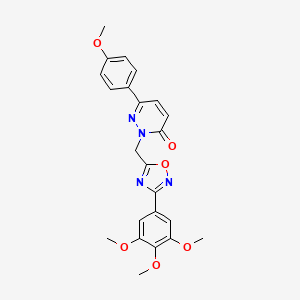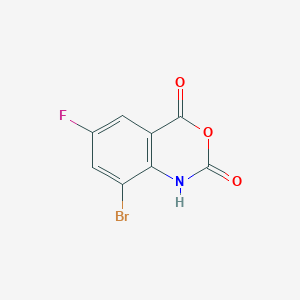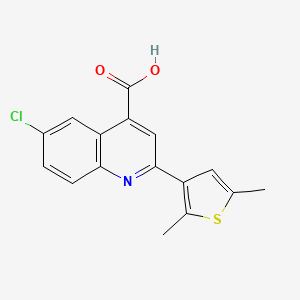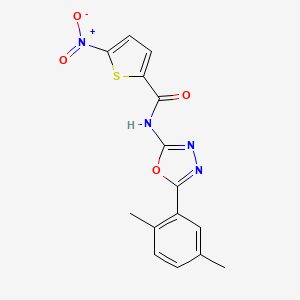
N-(3-chloro-4-fluorobenzyl)-1H-1,2,3-triazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(3-chloro-4-fluorobenzyl)-1H-1,2,3-triazole-5-carboxamide” is likely a synthetic organic compound. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The benzyl group attached to the triazole ring has chlorine and fluorine substituents, which can significantly affect the compound’s reactivity and properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through a series of reactions including nucleophilic substitution, coupling reactions, and cyclization . The exact method would depend on the starting materials and the specific conditions required for each step .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of electronegative atoms like nitrogen, chlorine, and fluorine would create areas of high electron density, which could affect the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the triazole ring and the halogen substituents. The triazole ring is a site of high electron density and can participate in various reactions . The chlorine and fluorine atoms are also likely to influence the compound’s reactivity due to their electronegativity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the halogen atoms and the triazole ring could affect its polarity, solubility, and boiling point .科学的研究の応用
Structural and Interaction Analysis
- Intermolecular Interactions : A study by Shukla et al. (2014) synthesized two biologically active 1,2,4-triazole derivatives, focusing on their crystal structures to show different intermolecular interactions such as C–H⋯O, C–H⋯π, and lp⋯π interactions. These findings are essential for understanding the molecular assembly and potential applications in material science and pharmaceuticals (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Antifungal and Biological Activity
- Antifungal Potential : Abedinifar et al. (2020) investigated the antifungal potential of benzofuran-1,2,3-triazole hybrids against white and brown-rot fungi. These compounds, including a closely related fluoro derivative, demonstrated significant inhibitory effects, highlighting their potential as fungicidal agents (Abedinifar et al., 2020).
Synthesis and Characterization
- Facile Synthesis and Biological Activities : Research by Saleem et al. (2018) on the synthesis, crystal structure, and biological activities of a triazole derivative emphasized its potential applications in medicinal chemistry, notably in enzyme inhibition which could be relevant for managing diseases such as Alzheimer's (Saleem et al., 2018).
Novel Synthesis Approaches
- New Synthesis Methods : Bonacorso et al. (2015) presented a novel synthesis approach for the antiepileptic drug rufinamide and its analogs, emphasizing a solventless, metal-free catalysis method. This approach could pave the way for more environmentally friendly synthesis routes for triazole derivatives and their applications in pharmaceuticals (Bonacorso et al., 2015).
将来の方向性
特性
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN4O/c11-7-3-6(1-2-8(7)12)4-13-10(17)9-5-14-16-15-9/h1-3,5H,4H2,(H,13,17)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCROPNXFRLENL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC(=O)C2=NNN=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-difluorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2733910.png)

![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2733913.png)


![N-(2-fluorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2733920.png)





![4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2733929.png)

![8-fluoro-1H,2H,3H,4H,6H,7H,11bH-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B2733931.png)